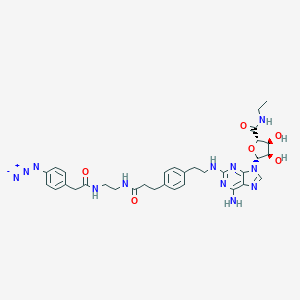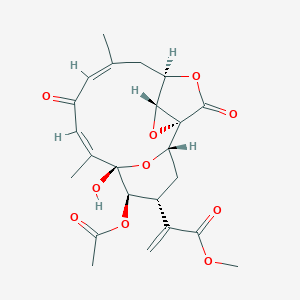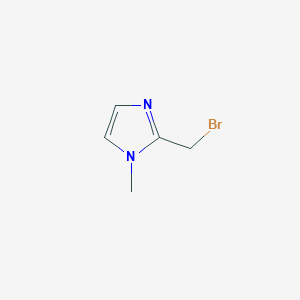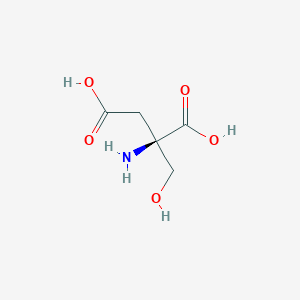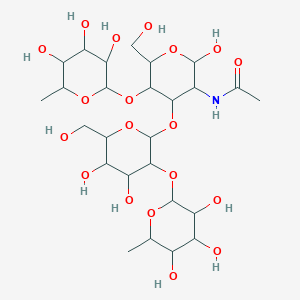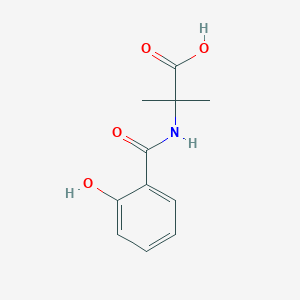
2-(2-Hydroxybenzoyl)-amino-2-methylpropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxybenzoyl)-amino-2-methylpropionic acid, also known as Homocysteine thiolactone (HTL), is an amino acid derivative that has gained significant attention in the scientific community due to its unique properties. HTL is synthesized from homocysteine, a non-proteinogenic amino acid, and is involved in various biochemical and physiological processes.
Wirkmechanismus
HTL can react with the amino groups of proteins, leading to protein modification and dysfunction. This modification can alter the function of proteins, leading to various diseases. HTL can also react with other biomolecules, such as lipids and DNA, leading to further damage and dysfunction.
Biochemische Und Physiologische Effekte
HTL has been shown to have various biochemical and physiological effects. HTL can modify the function of proteins, leading to protein dysfunction and disease. HTL has also been linked to oxidative stress, inflammation, and apoptosis. Elevated levels of HTL in the blood have been associated with an increased risk of cardiovascular disease, Alzheimer's disease, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
HTL has several advantages for lab experiments, including its ability to modify proteins and its biomarker potential for various diseases. However, there are also limitations to using HTL in lab experiments, including its potential toxicity and the difficulty in measuring HTL levels accurately.
Zukünftige Richtungen
There are several future directions for research on HTL. One area of research is to further understand the mechanism of HTL's protein modification and dysfunction. Another area of research is to develop new biomarkers for diseases using HTL. Additionally, there is potential for HTL as a therapeutic target for various diseases. Further research on the advantages and limitations of using HTL in lab experiments is also needed.
Conclusion:
In conclusion, HTL is a unique amino acid derivative that has gained significant attention in the scientific community for its role in protein modification and as a biomarker for various diseases. HTL can be synthesized from homocysteine and has various biochemical and physiological effects. While there are advantages to using HTL in lab experiments, there are also limitations to its use. Future research on HTL's mechanism of action, biomarker potential, and therapeutic applications is needed to further understand its role in disease and potential for treatment.
Synthesemethoden
HTL can be synthesized by reacting homocysteine with thionyl chloride in the presence of methanol. The reaction produces HTL as a white crystalline solid, which can be purified by recrystallization. The yield of HTL is approximately 80%, and the purity can be determined by high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
HTL has been extensively studied for its role in protein modification and as a biomarker for various diseases. HTL can react with the amino groups of proteins, leading to protein modification and dysfunction. This modification has been linked to various diseases, including cardiovascular disease, Alzheimer's disease, and cancer. HTL has also been found to be a biomarker for cardiovascular disease, as elevated levels of HTL in the blood have been associated with an increased risk of heart disease.
Eigenschaften
CAS-Nummer |
128396-72-5 |
|---|---|
Produktname |
2-(2-Hydroxybenzoyl)-amino-2-methylpropionic acid |
Molekularformel |
C11H13NO4 |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
2-[(2-hydroxybenzoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(15)16)12-9(14)7-5-3-4-6-8(7)13/h3-6,13H,1-2H3,(H,12,14)(H,15,16) |
InChI-Schlüssel |
BOCRKJXJVVHHNE-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1O |
Kanonische SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1O |
Synonyme |
Alanine, N-(2-hydroxybenzoyl)-2-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






